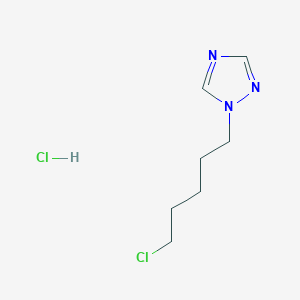

1-(5-chloropentyl)-1H-1,2,4-triazole hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(5-chloropentyl)-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3.ClH/c8-4-2-1-3-5-11-7-9-6-10-11;/h6-7H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSKZRRSOYFMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-18-8 | |

| Record name | 1H-1,2,4-Triazole, 1-(5-chloropentyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Table 1: Comparison of Core 1,2,4-Triazole Synthesis Methods

Alkylation with 5-Chloropentyl Moiety

After obtaining the 1,2,4-triazole core, the next step is N-alkylation to introduce the 5-chloropentyl substituent at the N1 position of the triazole ring.

N-Alkylation Reaction : The triazole is reacted with 5-chloropentyl halides (commonly 5-chloropentyl chloride or bromide) under basic conditions, often using potassium carbonate or sodium hydride as a base in polar aprotic solvents (e.g., dimethylformamide or acetonitrile). The reaction proceeds via nucleophilic substitution at the alkyl halide, yielding 1-(5-chloropentyl)-1H-1,2,4-triazole.

One-Pot Tandem Processes : Recent advances include one-pot tandem condensation and cyclization reactions to synthesize chloromethyl triazoles, which can be adapted to longer alkyl chains like 5-chloropentyl. These methods improve efficiency by minimizing purification steps and increasing overall yields.

Formation of the Hydrochloride Salt

The free base 1-(5-chloropentyl)-1H-1,2,4-triazole is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step enhances the compound’s stability and solubility profile, which is crucial for pharmaceutical applications.

Representative Preparation Procedure

An integrated preparation approach based on the above methods can be summarized as follows:

Synthesis of 1,2,4-Triazole Core : React methyl formate (4–5 kg), hydrazine hydrate (85%, 2 kg), and ammonium chloride (1.3–2 kg) in a sealed autoclave at 120–130 °C for 1–1.5 hours under stirring. Cool and vent to remove by-product methanol, yielding a white milky suspension.

Isolation of 1,2,4-Triazole : Transfer the reaction mixture to a reflux vessel, add ethanol (3.5–25 kg), and reflux for 30 minutes. Filter hot to remove impurities, cool filtrate to room temperature to crystallize 1,2,4-triazole. Collect by centrifugation and dry at 80–83 °C.

N-Alkylation : Dissolve the 1,2,4-triazole in anhydrous DMF, add potassium carbonate and 5-chloropentyl chloride, stir at 50–80 °C for several hours until completion.

Salt Formation : Treat the alkylated product solution with HCl in ethanol to precipitate the hydrochloride salt. Filter, wash, and dry to obtain pure this compound.

Research Findings and Optimization Notes

The formic acid ester method offers advantages in industrial scalability due to lower temperature requirements and higher yields, reducing energy consumption and waste generation.

Excess formamide in the hydrazine-formamide method is necessary to suppress side reactions but complicates purification and solvent recovery.

Efficient alkylation requires careful control of base and solvent to minimize side reactions such as over-alkylation or elimination.

The hydrochloride salt formation improves compound handling and is essential for pharmaceutical-grade material.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome | Key Considerations |

|---|---|---|---|

| 1. Triazole Core Synthesis | Methyl formate + hydrazine hydrate + NH4Cl, 120–130 °C, sealed autoclave | 1,2,4-Triazole intermediate (white crystals) | In situ formamide generation; high yield |

| 2. Isolation & Purification | Reflux with ethanol, filtration, crystallization, drying | Pure 1,2,4-triazole | Efficient solvent use; product purity |

| 3. N-Alkylation | 1,2,4-Triazole + 5-chloropentyl chloride + base (K2CO3), DMF, 50–80 °C | 1-(5-Chloropentyl)-1H-1,2,4-triazole (free base) | Control reaction to avoid side products |

| 4. Hydrochloride Salt Formation | Treatment with HCl in ethanol | This compound | Enhances stability and solubility |

Análisis De Reacciones Químicas

1-(5-Chloropentyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pentyl chain can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

Oxidation Reactions: The triazole ring can undergo oxidation to form triazole N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding triazolidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-(5-Chloropentyl)-1H-1,2,4-triazole hydrochloride has demonstrated promising antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, studies have shown that triazole derivatives can have minimum inhibitory concentrations (MIC) comparable to or lower than those of established antibiotics .

Antifungal Properties

The compound has also been identified as an effective antifungal agent. Triazole derivatives are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them valuable in treating fungal infections such as candidiasis and aspergillosis .

Anticancer Potential

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of enzyme activity related to cancer progression . Specific triazole derivatives have been evaluated for their ability to target cancer cell lines with promising results.

Fungicides

The compound has applications in agriculture as a fungicide. Research has indicated that this compound can effectively combat plant pathogens such as Botrytis cinerea, responsible for gray mold disease in various crops. Its efficacy against fungal diseases in crops like tomatoes and strawberries has been documented .

Pesticidal Activity

Beyond fungicidal properties, triazole compounds are being explored for their potential as pesticides. Their ability to disrupt the growth and reproduction of pests makes them suitable candidates for integrated pest management strategies .

Case Study 1: Antimicrobial Efficacy

A study conducted by Yang and Bao synthesized several triazole derivatives and assessed their antimicrobial activities against a panel of pathogens. The results indicated that certain modifications to the triazole structure significantly enhanced antibacterial efficacy compared to standard treatments .

Case Study 2: Antifungal Activity in Agriculture

Research focusing on the agricultural application of triazoles demonstrated significant reductions in fungal infections in crops treated with this compound. The study reported a decrease in disease incidence by over 50% compared to untreated controls .

Mecanismo De Acción

The mechanism of action of 1-(5-chloropentyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or growth inhibition.

Comparación Con Compuestos Similares

Key Observations :

- Aromatic vs. Aliphatic Substituents : Aryl-substituted triazoles (e.g., penconazole) exhibit lower melting points, likely due to reduced crystallinity compared to aliphatic derivatives .

Actividad Biológica

1-(5-chloropentyl)-1H-1,2,4-triazole hydrochloride is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Pharmacological Properties

-

Antifungal Activity

- 1,2,4-triazoles are known for their antifungal properties. Research indicates that derivatives of this class can exhibit significant antifungal activity against various pathogens. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans, outperforming standard antifungal medications like fluconazole .

-

Antibacterial Activity

- The antibacterial potential of triazole derivatives is well documented. A study on triazole hybrids demonstrated MIC values ranging from 0.25 to 2 μg/mL against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound may also possess similar antibacterial properties.

-

Anticancer Activity

- Compounds within the triazole family have shown promise in cancer treatment. For example, certain triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116), with IC50 values indicating significant potency .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Triazoles often act by inhibiting key enzymes involved in cellular processes. For instance, some derivatives inhibit cytochrome P450 enzymes which are crucial for fungal sterol biosynthesis .

- Cell Membrane Disruption : Antifungal activity may also arise from the disruption of fungal cell membranes, leading to increased permeability and ultimately cell death .

- DNA Interaction : Certain triazole compounds have been shown to interact with DNA and inhibit topoisomerases, which are essential for DNA replication and transcription in cancer cells .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various 1,2,4-triazole derivatives against clinical isolates of fungi. The results indicated that compounds similar to this compound exhibited superior antifungal properties compared to traditional agents. The study concluded that structural modifications significantly enhance antifungal efficacy.

Case Study 2: Antibacterial Properties

Research focused on the synthesis of triazole-based hybrids revealed that some derivatives displayed remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with longer alkyl chains demonstrated improved activity against resistant strains .

Case Study 3: Anticancer Potential

In vitro studies highlighted the anticancer potential of triazole derivatives on human cancer cell lines. One compound showed an IC50 value of 6.2 μM against HCT-116 cells, indicating a promising avenue for further development as an anticancer agent .

Table 1: Biological Activities of Triazole Derivatives

| Activity Type | Compound Example | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antifungal | Compound 3b | 0.0156 μg/mL | |

| Antibacterial | Ciprofloxacin-Triazole Hybrid | 0.25–2 μg/mL | |

| Anticancer | Compound 47f | IC50 = 27.3 μM |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

| Cell Membrane Disruption | Disrupts fungal cell membrane integrity |

| DNA Interaction | Inhibits topoisomerases involved in DNA replication |

Q & A

Q. What are the optimized synthetic routes for 1-(5-chloropentyl)-1H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazole derivatives typically involves hydroxymethylation followed by chlorination. For example, 1H-1,2,4-triazole can react with paraformaldehyde under solvent-free conditions to form 1-(hydroxymethyl)-1,2,4-triazole, which is then treated with thionyl chloride in chloroform to yield 1-(chloromethyl)-1,2,4-triazole hydrochloride (total yield >92.3%) . For the 5-chloropentyl analog, analogous strategies may involve alkylation of the triazole ring with 5-chloropentyl chloride. Key parameters include:

- Catalyst selection : Acidic or basic conditions for hydroxymethylation.

- Solvent choice : Chloroform or dichloromethane for chlorination to enhance solubility and control exothermic reactions.

- Temperature : Low temperatures (0–5°C) during chlorination to minimize side reactions.

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with literature data for triazole derivatives (e.g., triazole protons resonate at δ 7.8–8.5 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₂ClN₃·HCl: calc. 218.06 Da) .

- Elemental analysis : Match experimental C/H/N/Cl percentages with theoretical values.

- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What computational methods are suitable for predicting the bioactivity of this compound?

Methodological Answer:

- Molecular docking : Screen against fungal CYP51 (lanosterol 14α-demethylase) to predict fungicidal activity, as triazoles inhibit ergosterol biosynthesis .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bonding capacity to correlate structure with antifungal potency .

- DFT calculations : Analyze electron density maps to identify reactive sites for chloropentyl side-chain modifications .

Q. How do structural modifications (e.g., chain length, halogen substitution) impact fungicidal activity?

Methodological Answer:

- Chain length : Longer alkyl chains (e.g., pentyl vs. methyl) enhance lipophilicity, improving fungal cell membrane interaction .

- Halogen position : Chlorine at the 5-position of the pentyl chain increases steric hindrance, potentially reducing off-target effects .

- Comparative studies : Test derivatives against Ascomycetes and Basidiomycetes to establish structure-activity relationships (SAR). For example, propiconazole (a triazole fungicide) shows EC₅₀ values of 0.1–1.0 µg/mL against powdery mildew .

Q. What are the metabolic pathways and environmental fate of this compound?

Methodological Answer:

- In vitro metabolism : Use liver microsomes to identify cytochrome P450-mediated oxidation of the chloropentyl chain .

- Soil degradation : Conduct aerobic/anaerobic studies to measure half-life (t₁/₂). Triazoles like difenoconazole exhibit t₁/₂ >60 days in soil, suggesting persistence .

- Hydrolysis studies : Monitor pH-dependent degradation (e.g., stable at pH 5–7 but hydrolyzed at pH >9) .

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Standardize assays : Use OECD guidelines for fungicide testing to ensure reproducibility .

- Control variables : Compare results under identical conditions (e.g., spore concentration, incubation temperature).

- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers (e.g., using ANOVA or t-tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.